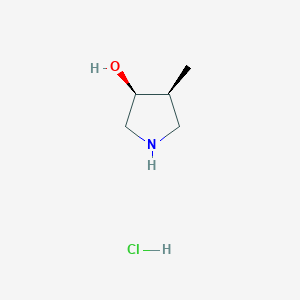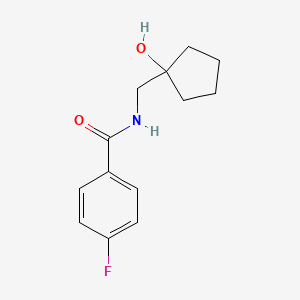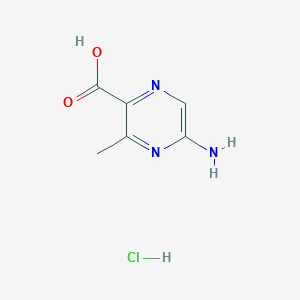![molecular formula C19H16BrFN2O2S B2378482 1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899949-06-5](/img/structure/B2378482.png)
1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C19H16BrFN2O2S and its molecular weight is 435.31. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors
- A study conducted by (Negoro et al., 1998) synthesized and evaluated a series of novel tetrahydropyrrolo[1,2-a]pyrazine derivatives as aldose reductase inhibitors, which are significant for managing complications in diabetic patients. The compound 2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone showed potent aldose reductase inhibitory activity.
Anticancer Activity
- Research by (Seo et al., 2019) explored the anticancer activity of pyrrolo[1,2-a]pyrazine derivatives. One such derivative exhibited significant inhibition of cell viability in prostate and breast cancer cells, suggesting potential as an anticancer agent.
COX-2 Inhibitors
- A study by (Singh et al., 2004) synthesized 2,3-diaryl pyrazines and quinoxalines as selective COX-2 inhibitors. This research holds potential in the development of new anti-inflammatory drugs.
Asymmetric Synthesis Methods
- (He et al., 2011) developed a method for the asymmetric synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, which are important in medicinal chemistry.
Antimicrobial Agents
- The synthesis of novel 4-phenyl- and 3-alkyl(aryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-tosylpyrazoles by (Bonacorso et al., 2006) resulted in compounds with promising antimicrobial activity against yeast, fungi, bacteria, and algae.
Synthesis of Heterocyclic Compounds
- (Duan et al., 2021) discussed the synthesis of Pyrido[1,2-a]pyrazine derivatives, expanding the chemical space and potential applications of these compounds.
Intermediates in Insecticide Synthesis
- The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in insecticide production, was reported by (Niu Wen-bo, 2011).
Enantioselective Hydrogenation
- The asymmetric hydrogenation of heterocyclic imines to synthesize chiral tetrahydropyrrolo[1,2-a]pyrazines was achieved by (Hu et al., 2018), contributing to medicinal chemistry.
Synthesis of Novel Heterocycles
- (El‐Emary et al., 2002) developed new heterocyclic compounds based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole with potential biological activity.
Crystal Structures of N-Substituted Pyrazolines
- The study by (Loh et al., 2013) provided insights into the crystal structures of pyrazole compounds, crucial for understanding their chemical properties.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(3-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O2S/c20-15-8-6-14(7-9-15)19-18-5-2-10-22(18)11-12-23(19)26(24,25)17-4-1-3-16(21)13-17/h1-10,13,19H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOJZGFUNRIDNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2378403.png)
![3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2378404.png)
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378405.png)
![1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2378407.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)
![N-(2-ethylphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2378412.png)
![1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2378415.png)

![2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2378418.png)


![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2378422.png)